[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1860012-50-5 |
|---|---|
Molecular Formula |
C12H19ClN2O |
Molecular Weight |
242.74 g/mol |
IUPAC Name |
[(2S)-4-benzylpiperazin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H/t12-;/m0./s1 |
InChI Key |
HURHEKNESQRGLO-YDALLXLXSA-N |
SMILES |
C1CN(CC(N1)CO)CC2=CC=CC=C2.Cl.Cl |
Isomeric SMILES |
C1CN(C[C@H](N1)CO)CC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CN(CC(N1)CO)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride typically involves the reaction of piperazine with benzyl chloride, followed by the reduction of the resulting intermediate to obtain the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted piperazine derivatives .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block : It serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecular architectures.
- Reagent in Reactions : The compound is utilized in various organic reactions due to its functional groups, which can participate in oxidation and reduction processes.
2. Biology
- Biological Activities : Research indicates potential antimicrobial and anticancer properties. The piperazine core is often associated with diverse biological activities.
- Interaction Studies : Studies focus on its binding affinity to various receptors and enzymes, crucial for understanding its pharmacodynamics.
3. Medicine
- Therapeutic Potential : Ongoing research explores its use as a therapeutic agent for neurological disorders, infections, and mood disorders such as bipolar disorder.
- Clinical Applications : There are indications that it may serve as a lead compound in drug development, particularly for psychotic disorders like schizophrenia .
4. Industry
- Pharmaceutical Development : It acts as an intermediate in pharmaceutical production, contributing to the development of new drugs.
- Material Science : The compound's unique structure allows for applications in creating new materials with specific properties.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential for development into an antimicrobial agent.
Case Study 2: Neurological Disorders
Research into the compound's effects on neurotransmitter systems revealed promising results in modulating serotonin receptors, which could lead to advancements in treating mood disorders like depression and bipolar disorder.
Mechanism of Action
The mechanism of action of [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied . For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in neurological research, it may modulate neurotransmitter receptors .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: [(2S)-4-Benzylpiperazin-2-yl]methanol dihydrochloride
- Molecular Formula: C₁₂H₁₉Cl₂N₂O (inferred from systematic analysis; discrepancies noted in ).
- CAS No.: 1443110-01-7.
- Molecular Weight : 279.21 g/mol (calculated based on formula C₁₂H₁₉Cl₂N₂O).
Synthesis: The compound is synthesized via nucleophilic substitution of a benzyl chloride derivative with a piperazine precursor in dichloromethane, followed by salt formation using hydrochloric acid in methanol. This method aligns with general procedures for synthesizing piperazine-based hydrochlorides.
Key Features :
- Stereospecific (2S)-configuration at the piperazine ring.
- Polar methanol substituent enhances solubility in aqueous media.
- Dihydrochloride salt improves stability and bioavailability.
Comparison with Structurally Similar Compounds
2-(4-Benzylpiperazin-1-yl)ethanone
Table 1: Structural and Functional Comparison
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₂ClNO.
- Key Differences: Core Structure: Piperidine (single nitrogen) vs. piperazine (two nitrogens). Pharmacological Use: Piperidine derivatives are common in antihistamines and antipsychotics.
Table 2: Physicochemical Comparison
(2S)-2,5-Diaminopentanamide Dihydrochloride
(S)-(1-Methylpyrrolidin-2-yl)methanamine
- Molecular Formula : C₇H₁₆N₂.
- Key Differences :
- Pyrrolidine (5-membered ring) vs. piperazine.
- Free base form lacks the solubility advantages of dihydrochloride salts.
Critical Analysis of Research Findings
- Pharmacological Gaps: While 2-(4-benzylpiperazin-1-yl)ethanone shows acetylcholinesterase inhibition, similar data for this compound is absent in the provided evidence.
- Synthetic Advantages : The dihydrochloride salt formation method is scalable and widely applicable, contrasting with the free-base synthesis of pyrrolidine derivatives.
- Safety Considerations: Similar to (2S)-2,5-diaminopentanamide dihydrochloride, the target compound may require stringent handling protocols due to unverified toxicological profiles.
Biological Activity
[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a piperazine derivative featuring a hydroxymethyl group and a benzyl substituent. The presence of the hydroxyl group is significant as it can influence the compound's solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Notably, it has been studied for its effects on:
- Serotonergic Receptors : It may act as a modulator of serotonergic pathways, which are crucial in mood regulation and anxiety disorders. Research indicates that similar piperazine derivatives can function as antagonists at 5-HT3 receptors, potentially offering anxiolytic effects .
- Acetylcholinesterase Inhibition : Compounds in this class have shown promise as acetylcholinesterase inhibitors, which are vital in treating neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme can enhance cholinergic transmission, improving cognitive function .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound's anticancer properties have been explored in several studies. For instance, derivatives of piperazine have shown cytotoxic effects against cancer cell lines, indicating that this compound may possess similar activities. The mechanism often involves inducing apoptosis in cancer cells or inhibiting cell proliferation .
Comparative Analysis with Similar Compounds
A comparison with other piperazine derivatives reveals distinct biological activities based on structural variations:
| Compound | Biological Activity | Notes |
|---|---|---|
| 4-benzylpiperazine | Moderate antimicrobial activity | Lacks hydroxymethyl group |
| 1-benzylpiperazine | Stimulant effects | Different substitution pattern |
| This compound | Antimicrobial and anticancer potential | Hydroxymethyl group enhances reactivity |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxicity of various piperazine derivatives, including this compound, against human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of piperazine derivatives. The study found that compounds similar to this compound could prevent neuronal cell death induced by oxidative stress, highlighting their therapeutic potential in neurodegenerative diseases .
Q & A
Basic: What are the key synthetic steps for [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride?
The synthesis typically involves:
- Piperazine ring formation : Cyclization of precursor amines under controlled pH and temperature to establish the piperazine backbone.
- Benzyl group introduction : Alkylation or reductive amination to attach the benzyl moiety at the 4-position .
- Hydroxymethylation : Oxidation or hydroxylation at the 2-position, followed by reduction to yield the methanol group.
- Salt formation : Treatment with hydrochloric acid to produce the dihydrochloride salt, enhancing stability .
- Purification : Recrystallization from methanol/water or column chromatography to achieve >95% purity .
Basic: How is the stereochemical configuration (2S) confirmed?
The (2S) configuration is verified using:
- Chiral HPLC : Separation of enantiomers on chiral stationary phases (e.g., Chiralpak® columns) .
- Optical Rotation : Comparison with literature values for specific rotation ([α]D) .
- X-ray Crystallography : Definitive structural elucidation of the asymmetric center .
- NMR Spectroscopy : Analysis of diastereotopic protons or NOE effects to infer spatial arrangement .
Advanced: How does the 2S stereochemistry influence biological target interactions?
The 2S configuration determines:
- Receptor binding affinity : The spatial orientation of the hydroxymethyl group affects hydrogen bonding with enzymes or GPCRs (e.g., serotonin or dopamine receptors) .
- Metabolic stability : Stereochemistry influences susceptibility to hepatic enzymes, impacting half-life .
- Selectivity : Preferential interaction with specific isoforms (e.g., 5-HT1A vs. 5-HT2A receptors) due to steric hindrance .
Researchers must validate enantiopurity early to avoid confounding pharmacological results .
Advanced: How to reconcile contradictory data in pharmacological studies?
Contradictions often arise from:
- Synthetic variability : Impurities (<95% purity) or residual solvents altering assay outcomes. Validate via HPLC and mass spectrometry .
- Assay conditions : Differences in buffer pH, ionic strength, or cell lines (e.g., HEK293 vs. CHO). Standardize protocols using reference compounds .
- In vivo vs. in vitro models : Metabolic differences in animal models may skew bioavailability data. Use isotopic labeling for pharmacokinetic tracking .
Basic: What analytical methods ensure purity and identity?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantification .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic pattern matching the formula C12H18Cl2N2O .
- Elemental Analysis : Validate %C, %H, %N within 0.4% of theoretical values .
- Karl Fischer Titration : Determine residual water content (<0.5%) .
Advanced: What challenges arise in scaling synthesis while maintaining enantiopurity?
Key challenges include:
- Racemization risk : Elevated temperatures during large-scale reactions may disrupt stereochemistry. Use low-temperature (<0°C) alkylation .
- Catalyst efficiency : Asymmetric catalysis (e.g., chiral ligands in hydrogenation) must achieve >90% enantiomeric excess (ee) .
- Continuous flow systems : Improve reproducibility and reduce side reactions compared to batch reactors .
- Crystallization control : Optimize solvent polarity to prevent diastereomer co-precipitation .
Basic: What safety precautions are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates .
- Storage : In airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .
- Toxicology : Assume acute toxicity due to structural analogs; conduct Ames tests for mutagenicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
